molecular formula C18H15F2NO3 B2445831 Fmoc-3-amino-2,2-difluoro-propionic acid CAS No. 1310680-49-9

Fmoc-3-amino-2,2-difluoro-propionic acid

Cat. No.: B2445831
CAS No.: 1310680-49-9
M. Wt: 331.319
InChI Key: OSHLBVOVHCBLPO-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2,2-difluoro-propionic acid is a synthetic amino acid derivative used primarily in the field of proteomics research. It has the molecular formula C18H15F2NO4 and a molecular weight of 347.32 . This compound is notable for its incorporation of fluorine atoms, which can significantly alter its chemical properties and biological activity.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4/c19-18(20,16(22)23)10-21-17(24)25-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZFQTTWTYZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-49-9
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents and protective group chemistry to ensure the selective introduction of functional groups .

Industrial Production Methods

Industrial production of Fmoc-3-amino-2,2-difluoro-propionic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures are also essential to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-2,2-difluoro-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:
Fmoc-3-amino-2,2-difluoro-propionic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The fluorinated structure allows for the introduction of fluorinated amino acids into peptides, which can significantly enhance the stability and bioactivity of the resulting compounds.

Case Study:
Research has shown that peptides incorporating fluorinated residues exhibit improved metabolic stability and altered biological activity. For instance, studies have demonstrated that peptides synthesized with this compound show enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts .

Drug Development

Modification of Pharmacokinetic Profiles:
The compound is utilized in the pharmaceutical industry to develop new drugs that target specific biological pathways. Its ability to modify pharmacokinetic profiles is particularly valuable for creating therapeutics with improved efficacy and reduced side effects.

Example Application:
In a study focused on peptidomimetic conjugates, researchers used this compound to design high-affinity binders for ACE2, demonstrating that fluorination can enhance serum stability and binding affinity . This highlights the potential for developing drugs that can remain active longer in biological systems.

Bioconjugation

Targeted Drug Delivery Systems:
this compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is critical for creating targeted drug delivery systems and diagnostic tools.

Research Insights:
Studies indicate that incorporating fluorinated amino acids into bioconjugates can improve their interaction with biological targets due to enhanced lipophilicity and steric effects. This leads to better targeting and efficiency in therapeutic applications .

Material Science

Development of Advanced Materials:
In material science, this compound is utilized to create advanced materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Application Example:
Fluorinated compounds like this compound are being explored for their potential in developing new materials for industrial applications where durability and performance are critical. The unique properties imparted by fluorination are being studied for various structural applications .

Summary Table of Applications

Application Area Description Case Studies/References
Peptide Synthesis Building block in solid-phase synthesis enhancing stability and bioactivity of peptides ,
Drug Development Modifies pharmacokinetic profiles for new drug development
Bioconjugation Used to create targeted drug delivery systems ,
Material Science Develops advanced materials with enhanced thermal stability ,

Mechanism of Action

The mechanism of action of Fmoc-3-amino-2,2-difluoro-propionic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s chemical and biological properties. The fluorine atoms can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the molecule. These effects can be exploited to modulate the activity of peptides and proteins in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable tool for studying the effects of fluorine substitution in peptides and proteins .

Biological Activity

Fmoc-3-amino-2,2-difluoro-propionic acid (Fmoc-DFP) is a synthetic amino acid derivative that has garnered attention in the fields of proteomics and medicinal chemistry. This compound is notable for its unique fluorinated structure, which influences its biological activity and applications. This article explores the biological activity of Fmoc-DFP, highlighting its mechanisms, applications in research, and comparative studies with similar compounds.

Fmoc-DFP features two fluorine atoms attached to the propionic acid backbone, which significantly alters its chemical properties compared to non-fluorinated amino acids. The presence of fluorine can enhance molecular stability and influence interactions within biological systems.

Mechanism of Action:

  • Incorporation into Peptides: Fmoc-DFP is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for fluorinated peptides. These peptides are studied for their structural and functional properties in various biological contexts.
  • Influence on Biological Interactions: The fluorine atoms can affect hydrogen bonding and hydrophobic interactions, which are critical for protein folding and stability. This modification allows researchers to investigate the effects of fluorination on peptide activity and receptor interactions .

Applications in Research

Fmoc-DFP has diverse applications across several scientific domains:

  • Proteomics:
    • Used in the synthesis of fluorinated peptides to study protein structure and function.
    • Enables the examination of how fluorination affects protein interactions and stability.
  • Medicinal Chemistry:
    • Plays a role in developing fluorinated amino acid analogs with potential therapeutic applications.
    • Enhances the pharmacokinetic profiles of drugs by modifying their solubility and bioavailability .
  • Chemical Biology:
    • Investigates the effects of fluorine substitution on biological activity.
    • Explores molecular interactions at a cellular level, providing insights into drug design and development.

Comparative Studies

When comparing Fmoc-DFP to similar compounds, its unique properties become evident:

Compound NameKey FeaturesApplications
Fmoc-3-amino-3-(2-nitrophenyl)propionic acidContains a nitrophenyl group; used in similar peptide synthesisProteomics, medicinal chemistry
This compound polymer-boundPolymer-bound version for solid-phase synthesisEnhanced stability in peptide synthesis

Fmoc-DFP's dual fluorination distinguishes it from these analogs, making it particularly valuable for studying the impact of fluorination on peptide behavior and efficacy .

Case Studies

Several studies have demonstrated the utility of Fmoc-DFP in various experimental contexts:

  • Fluorinated Peptide Synthesis:
    A study synthesized a series of fluorinated peptides incorporating Fmoc-DFP to evaluate their binding affinities to specific receptors. The results indicated that peptides with fluorinated residues exhibited enhanced binding properties compared to their non-fluorinated counterparts .
  • Therapeutic Applications:
    Research involving Fmoc-DFP has led to the development of novel drug candidates targeting specific pathways in cancer therapy. The incorporation of fluorinated amino acids has been shown to improve therapeutic efficacy by enhancing drug stability and interaction with target proteins .

Q & A

Basic Research Questions

Q. How is Fmoc-3-amino-2,2-difluoro-propionic acid integrated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Activation with carbodiimide-based coupling reagents (e.g., HBTU/HATU) in the presence of DIEA is recommended. The Fmoc group is removed using 20% piperidine in DMF. The 2,2-difluoro substituents may introduce steric hindrance, necessitating extended coupling times (30–60 minutes) or double coupling steps to ensure complete incorporation . Post-synthesis, cleavage from the resin with TFA (with scavengers like TIS or water) is standard.

Q. What analytical techniques confirm the structure and purity of peptides containing this fluorinated amino acid?

  • Methodological Answer : Reverse-phase HPLC (C18 columns) with UV detection at 265 nm (Fmoc absorption) is essential for purity assessment. Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight. 19F NMR^{19}\text{F NMR} is critical for confirming the presence and environment of fluorine atoms, while 1H NMR^{1}\text{H NMR} resolves backbone conformations. X-ray crystallography may be employed for structural elucidation in crystalline peptides .

Q. How does the Fmoc protection strategy influence the solubility of this amino acid during SPPS?

  • Methodological Answer : The Fmoc group enhances solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating resin swelling and coupling efficiency. However, the hydrophobic fluorenyl moiety may precipitate in aqueous conditions, requiring optimization of solvent ratios during purification .

Advanced Research Questions

Q. How do the 2,2-difluoro substituents affect peptide secondary structure and conformational dynamics?

  • Methodological Answer : The electronegativity and steric bulk of fluorine atoms can disrupt α-helix or β-sheet formation by introducing torsional constraints. Circular dichroism (CD) and 2D-NMR (e.g., NOESY) are used to analyze backbone dihedral angles. Computational modeling (MD simulations) predicts how fluorine-induced rigidity impacts binding interactions in receptor studies .

Q. What strategies address low coupling efficiency during SPPS due to steric hindrance from the difluoro groups?

  • Methodological Answer : Use stronger activators like HATU instead of HBTU and increase reaction temperature (e.g., 40°C in DMF). Ultrasonication or microwave-assisted synthesis may improve resin accessibility. Alternatively, pre-activation of the amino acid with Oxyma Pure/DIC for 5 minutes before coupling enhances efficiency .

Q. How can conflicting 19F NMR^{19}\text{F NMR} data (e.g., split signals) be resolved for peptides containing this residue?

  • Methodological Answer : Split peaks may arise from rotameric equilibria or crystallographic polymorphism. Variable-temperature NMR (VT-NMR) between 25–60°C can coalesce signals, while crystallizing the peptide under controlled conditions (e.g., vapor diffusion) resolves polymorphic ambiguities. DFT calculations assist in assigning fluorine environments .

Q. What are the implications of fluorine-induced hydrophobicity on peptide bioactivity and cellular uptake?

  • Methodological Answer : Fluorine atoms increase logP values, enhancing membrane permeability but potentially reducing solubility. Balance hydrophobicity by introducing polar residues (e.g., Lys, Arg) adjacent to the fluorinated site. Surface plasmon resonance (SPR) and cell-based assays (e.g., flow cytometry) quantify uptake efficiency .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental structural data for fluorinated peptides?

  • Methodological Answer : Discrepancies often stem from solvent effects or force field inaccuracies in simulations. Validate MD trajectories with experimental NOE restraints or SAXS data. Iterative refinement using QM/MM methods improves fluorine parameterization in force fields .

Q. Why might HPLC retention times vary significantly between batches of the same fluorinated peptide?

  • Methodological Answer : Batch-to-batch variability in trifluoroacetic acid (TFA) content during cleavage can alter ionization. Standardize post-cleavage neutralization (e.g., lyophilization at pH 7.4) and use ion-pairing agents (e.g., HFIP) in HPLC buffers to minimize retention time shifts .

Tables for Key Methodological Parameters

Parameter Recommended Conditions Evidence Source
Fmoc Deprotection20% piperidine/DMF, 2 × 5 min
Coupling ReagentHATU/DIEA (1:2 molar ratio)
HPLC ColumnC18, 5 μm, 4.6 × 250 mm
19F NMR^{19}\text{F NMR} SolventDMSO-d6 or CDCl3 (0.1% TFA for solubility)

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